

Diacetolol chemical structure and properties

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Compound of Interest		
Compound Name:	Diacetolol	
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Diacetolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of the cardioselective β -adrenergic receptor antagonist, acebutolol.[1][2] As a beta-blocker, **diacetolol** plays a crucial role in the therapeutic effects of its parent drug, contributing significantly to its antihypertensive and antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to **diacetolol**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

Diacetolol, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide, is structurally similar to its parent compound, acebutolol, differing by the substitution of a butyryl group with an acetyl group on the amine.[3] This structural information is fundamental to understanding its interaction with the β 1-adrenergic receptor.

Chemical Structure:



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Table 1: Chemical Identifiers for **Diacetolol**

Identifier	Value
IUPAC Name	N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
CAS Number	22568-64-5
Molecular Formula	C16H24N2O4
Molecular Weight	308.37 g/mol
InChI Key	AWOGXJOBNAWQSF-UHFFFAOYSA-N
SMILES	CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(= O)C)O

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimentally determined values for the melting point, boiling point, and pKa of **diacetolol** are not readily available in the reviewed literature, some key properties have been reported and are summarized below.

Table 2: Physicochemical Properties of Diacetolol



Property	Value	Reference
logP (Octanol-Water Partition Coefficient)	0.9 (Computed)	
Solubility	DMSO: 100 mg/mL (324.29 mM)	_
Appearance	White to off-white solid	-

Note: The logP value is a computed estimate and may not reflect an experimentally determined value.

Pharmacology Mechanism of Action

Diacetolol functions as a cardioselective β 1-adrenergic receptor antagonist. The β 1-adrenergic receptors are predominantly located in the heart tissue. By blocking these receptors, **diacetolol** inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway initiated by the activation of $\beta1$ -adrenergic receptors involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (camp). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac function. By blocking the initial receptor activation, **diacetolol** effectively dampens this entire signaling cascade.

Pharmacodynamics

Diacetolol exhibits weak intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while simultaneously blocking the effects of more potent agonists. It has been shown to be less potent in β -adrenoceptor blocking activity compared to its parent compound, acebutolol, in vitro; however, its cardioselectivity is greater. **Diacetolol** lacks significant membrane-stabilizing activity.

Pharmacokinetics



Diacetolol is formed as the primary metabolite of acebutolol through hepatic metabolism. It has a longer elimination half-life than acebutolol, ranging from 8 to 13 hours, which contributes to the prolonged duration of action of the parent drug.

Table 3: Pharmacokinetic Parameters of **Diacetolol**

Parameter	Value	Reference
Elimination Half-Life	8-13 hours	
Route of Elimination	Primarily renal	_

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diacetolol Analysis in Human Plasma

A validated HPLC method with UV detection is crucial for pharmacokinetic studies of **diacetolol**. The following is a summary of a published experimental protocol for the simultaneous determination of acebutolol and **diacetolol** in human plasma.

- 1. Sample Preparation:
- To 1.0 mL of human plasma, add an internal standard (e.g., celiprolol).
- Add 0.5 mL of 1 M sodium hydroxide and 5.0 mL of a mixture of dichloromethane and diethyl ether (1:1 v/v).
- Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).



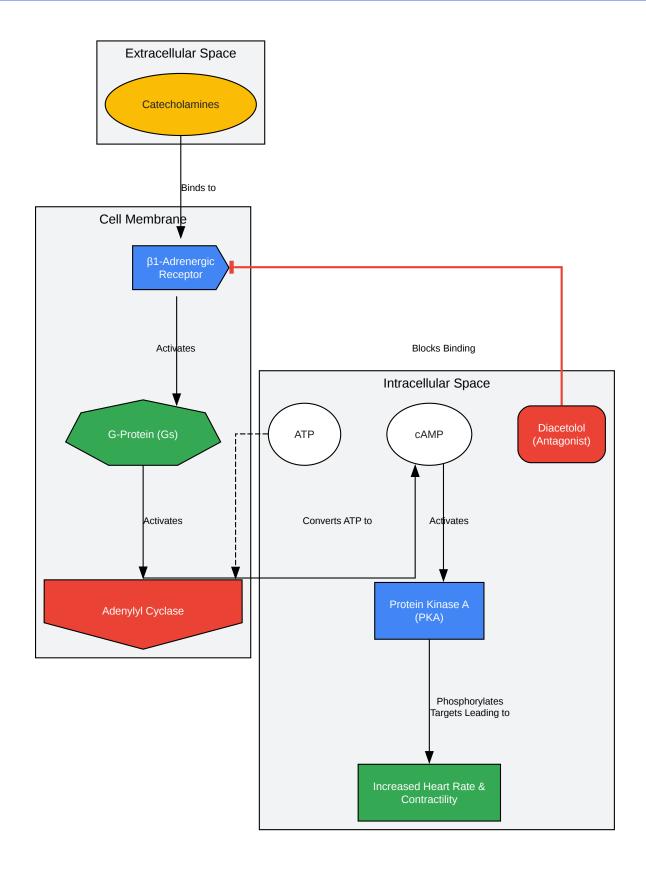
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) at a ratio of 25:75 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 236 nm.
- Injection Volume: 50 μL.
- 3. Validation Parameters:
- Linearity: The method should be linear over a concentration range of 20.0 to 1000 ng/mL for diacetolol.
- Recovery: The mean absolute recovery of **diacetolol** should be determined.
- Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., <15%).

Synthesis of Diacetolol

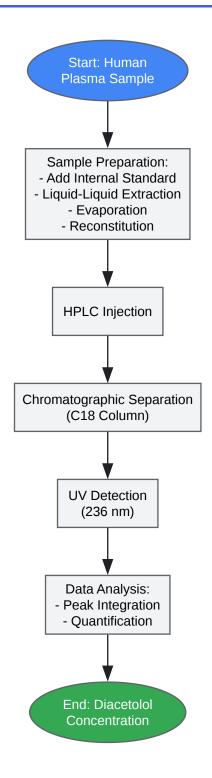
A detailed, step-by-step experimental protocol for the laboratory synthesis of **diacetolol** is not readily available in the public domain. However, its synthesis would logically start from a precursor molecule that can be chemically modified to introduce the necessary functional groups. A plausible, though not experimentally verified, synthetic route could involve the acetylation of the primary amine of a suitable precursor. The synthesis of related beta-blockers often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.

Signaling Pathway and Experimental Workflow Diagrams









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